molecular formula C12H14N2O4 B14183610 1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 923030-95-9

1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]

Cat. No.: B14183610
CAS No.: 923030-95-9
M. Wt: 250.25 g/mol
InChI Key: ALQKUABFCZHXCK-UHFFFAOYSA-N
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Description

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a benzodioxole ring fused to a piperidine ring

Preparation Methods

The synthesis of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] typically involves multiple steps. One common synthetic route includes the nitration of a benzodioxole precursor followed by a spirocyclization reaction with a piperidine derivative. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired spiro compound .

Chemical Reactions Analysis

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases, depending on the desired transformation. Major products formed from these reactions include amine derivatives and various substituted spiro compounds.

Scientific Research Applications

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the spiro structure may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] can be compared with other similar compounds, such as:

The uniqueness of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

923030-95-9

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1'-methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]

InChI

InChI=1S/C12H14N2O4/c1-13-6-4-12(5-7-13)17-10-3-2-9(14(15)16)8-11(10)18-12/h2-3,8H,4-7H2,1H3

InChI Key

ALQKUABFCZHXCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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